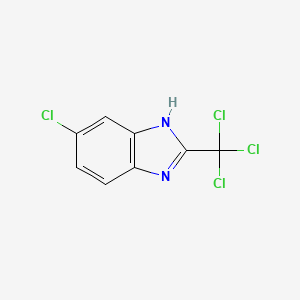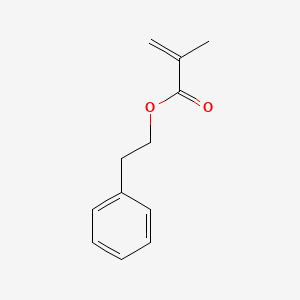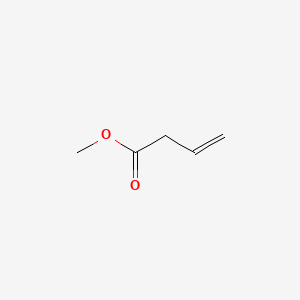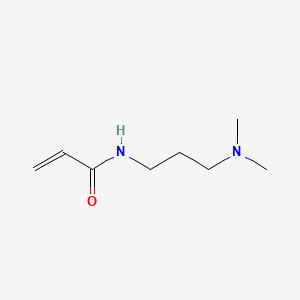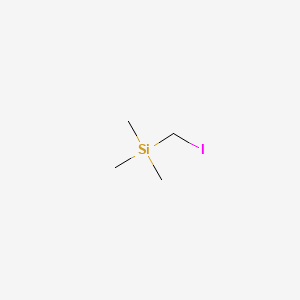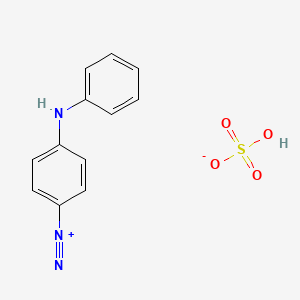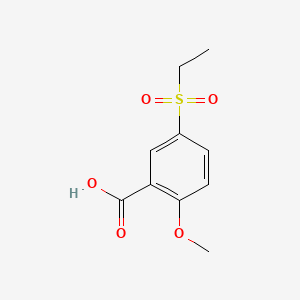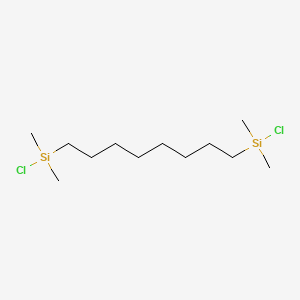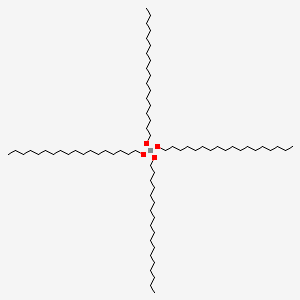
乙酸铑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium acetate is a coordination compound with the chemical formula Rh₂(CH₃CO₂)₄. It is a dark green powder that is slightly soluble in polar solvents, including water. This compound is widely studied and used as a catalyst in various chemical reactions, particularly in the cyclopropanation of alkenes. Rhodium acetate is a notable example of a transition metal carboxylate complex.
科学研究应用
Rhodium acetate has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cyclopropanation, hydrogenation, and hydrosilylation reactions.
Biology: Rhodium acetate is used in studies involving the differentiation of ribonucleosides and deoxynucleosides.
Industry: Rhodium acetate is used in industrial processes for the production of fine chemicals and pharmaceuticals
作用机制
Target of Action
Rhodium acetate, also known as Rhodium(III) acetate, is a coordination compound with the formula Rh2(AcO)4 . It is primarily used as a catalyst for cyclopropanation of alkenes . The primary targets of Rhodium acetate are the alkenes involved in the cyclopropanation process .
Mode of Action
Rhodium acetate interacts with its targets, the alkenes, through a process known as cyclopropanation . This interaction results in the formation of cyclopropane rings . The Rhodium acetate acts as a catalyst, facilitating the reaction without being consumed in the process .
Biochemical Pathways
The primary biochemical pathway affected by Rhodium acetate is the cyclopropanation of alkenes . This process results in the formation of cyclopropane rings, which are key structural components in many organic compounds . The downstream effects of this pathway can lead to the synthesis of a variety of complex organic molecules.
Pharmacokinetics
It is known that rhodium acetate is slightly soluble in polar solvents, including water . This solubility can impact its bioavailability, as it allows the compound to be distributed in aqueous environments.
Result of Action
The molecular effect of Rhodium acetate’s action is the formation of cyclopropane rings from alkenes . This transformation is a result of the cyclopropanation process, which Rhodium acetate catalyzes . On a cellular level, this can lead to the synthesis of complex organic molecules, given the right conditions.
Action Environment
The action, efficacy, and stability of Rhodium acetate can be influenced by various environmental factors. For instance, the solubility of Rhodium acetate in polar solvents can affect its distribution and efficacy . Additionally, the stability of Rhodium acetate can be impacted by factors such as temperature and pH.
生化分析
Biochemical Properties
Rhodium acetate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit DNA, RNA, and protein synthesis in bacteria . This inhibition suggests that rhodium acetate can interfere with essential cellular processes, making it a potent biochemical tool for studying these pathways. The compound’s interaction with enzymes such as caspase 3 indicates its involvement in apoptotic processes, as evidenced by increased expression of this enzyme in treated cells .
Cellular Effects
Rhodium acetate affects various types of cells and cellular processes. It has been observed to induce apoptotic cell death and cell cycle termination in cancer cell lines such as HeLa, A549, and HT-29 . These effects are mediated through the activation of caspase 3 and the proteolytic cleavage of poly-(ADP-ribose) polymerase (PARP), which are key components of the apoptotic pathway. Additionally, rhodium acetate’s impact on DNA, RNA, and protein synthesis further underscores its influence on cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of rhodium acetate involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. For instance, rhodium acetate has been shown to increase the expression of caspase 3, leading to apoptotic cell death . This compound also inhibits DNA, RNA, and protein synthesis in bacteria, indicating its broad-spectrum activity against essential cellular processes . These interactions highlight the compound’s potential as a biochemical tool for studying molecular pathways and enzyme functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rhodium acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that rhodium acetate can induce apoptotic cell death and cell cycle termination over extended periods . Additionally, its inhibitory effects on DNA, RNA, and protein synthesis in bacteria suggest that its biochemical activity can persist over time .
Dosage Effects in Animal Models
The effects of rhodium acetate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and potent biochemical activity. At higher doses, rhodium acetate can cause toxic or adverse effects, including significant inhibition of DNA, RNA, and protein synthesis . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
Rhodium acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. Its ability to inhibit DNA, RNA, and protein synthesis suggests that it can affect metabolic flux and metabolite levels . Additionally, the compound’s interaction with caspase 3 and its role in apoptotic processes indicate its involvement in pathways that regulate cell death and survival .
Transport and Distribution
Within cells and tissues, rhodium acetate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biochemical activity. The compound’s ability to inhibit DNA, RNA, and protein synthesis in bacteria suggests that it can effectively reach and interact with its target biomolecules .
Subcellular Localization
Rhodium acetate’s subcellular localization is critical for its activity and function. The compound’s interactions with enzymes such as caspase 3 and its role in apoptotic processes suggest that it may localize to specific cellular compartments involved in these pathways . Additionally, its inhibitory effects on DNA, RNA, and protein synthesis indicate that it can target essential cellular machinery .
准备方法
Synthetic Routes and Reaction Conditions: Rhodium acetate is typically prepared by heating hydrated rhodium(III) chloride in a mixture of methanol and acetic acid. The initial product is the bis(methanol) complex, which can be easily desolvated to yield rhodium acetate .
Industrial Production Methods: In industrial settings, the preparation of rhodium acetate involves similar methods, with careful control of reaction conditions to ensure high purity and yield. The process generally includes the following steps:
- Dissolving hydrated rhodium(III) chloride in methanol.
- Adding acetic acid to the solution.
- Heating the mixture to facilitate the reaction.
- Isolating and purifying the resulting rhodium acetate.
化学反应分析
Types of Reactions: Rhodium acetate undergoes various types of chemical reactions, including:
Oxidation: Rhodium acetate can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can also be involved in reduction reactions, although less commonly.
Substitution: The acetate groups in rhodium acetate can be replaced by other carboxylates or ligands.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxygen or hydrogen peroxide, often under mild conditions.
Reduction Reactions: Reducing agents such as hydrogen gas or hydrides can be used.
Substitution Reactions: Various carboxylic acids or other ligands can be used to replace the acetate groups.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, in cyclopropanation reactions, rhodium acetate catalyzes the formation of cyclopropane derivatives from alkenes .
相似化合物的比较
Rhodium acetate can be compared with other similar compounds, such as copper(II) acetate and chromium(II) acetate. These compounds share similar structures and coordination geometries but differ in their reactivity and applications:
Copper(II) Acetate: Similar structure but less reactive in cyclopropanation reactions.
Chromium(II) Acetate: Similar structure but used in different types of catalytic reactions.
Uniqueness of Rhodium Acetate: Rhodium acetate is unique due to its high reactivity and versatility as a catalyst. It is particularly effective in promoting cyclopropanation and other carbene-mediated reactions, making it a valuable tool in organic synthesis .
属性
CAS 编号 |
42204-14-8 |
|---|---|
分子式 |
C2H4O2Rh |
分子量 |
162.96 g/mol |
IUPAC 名称 |
acetic acid;rhodium |
InChI |
InChI=1S/C2H4O2.Rh/c1-2(3)4;/h1H3,(H,3,4); |
InChI 键 |
NENDHUHGFRLXEN-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+3] |
规范 SMILES |
CC(=O)O.[Rh] |
Pictograms |
Irritant; Health Hazard |
相关CAS编号 |
5503-41-3 42204-14-8 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


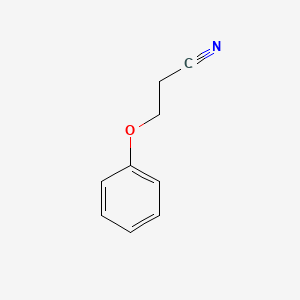
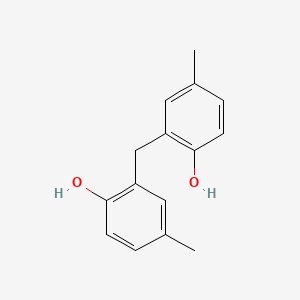


![3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B1585569.png)
